2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide
Description
2-((4-(Furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:
- A furan-2-ylmethyl substituent at position 4, contributing electron-rich aromaticity.
- A thioacetamide linkage at position 1, connected to a p-tolyl group, enhancing lipophilicity and modulating pharmacokinetics.
Properties
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-13-4-6-14(7-5-13)22-17(27)12-31-21-24-23-20-25(11-15-3-2-9-29-15)19(28)18-16(26(20)21)8-10-30-18/h2-10H,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFJWFUNPWJXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-({8-[(furan-2-yl)methyl]-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)-N-(4-methylphenyl)acetamide, primarily targets the adenosine receptors . Adenosine receptors play a crucial role in various biological processes, including inflammation, neurotransmission, and myocardial oxygen consumption.
Mode of Action
The compound interacts with its targets through a specific binding mode driven by the substitution present at the 5 position. This interaction results in the compound behaving as a dual ligand for the hA2A and hA3 adenosine receptors.
Result of Action
The compound’s action results in it behaving as a dual ligand for the hA2A and hA3 adenosine receptors. This can lead to various molecular and cellular effects, depending on the specific roles of these receptors in different physiological processes.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other molecules in the environment.
This will help in the development of more potent ligands targeting the adenosine receptors.
Biological Activity
The compound 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- A thieno[2,3-e][1,2,4]triazolo core.
- A furan moiety contributing to its biological profile.
- A p-tolyl acetamide group that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
- In vitro assays reveal its potential to act as a fungicide against phytopathogenic fungi, suggesting applications in agriculture as well as medicine .
- Anti-inflammatory Properties :
- Cytotoxicity and Antitumor Activity :
- Sirtuin Inhibition :
Research Findings
A detailed analysis of the biological activities is summarized in the following table:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Antimicrobial Efficacy : A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
- Evaluation of Anti-inflammatory Effects : In vivo models demonstrated that administration of the compound led to a marked decrease in inflammatory cytokines, supporting its use in conditions characterized by chronic inflammation .
- Neuroprotection in Parkinson's Disease Models : Compounds similar to this one were evaluated for their neuroprotective properties in animal models of Parkinson's disease. The results indicated that these compounds could alleviate motor impairments associated with the disease .
Chemical Reactions Analysis
Alkylation at the Thioether Group
The sulfur atom in the thioether moiety undergoes alkylation with alkyl/aralkyl halides under basic conditions. This reaction is critical for introducing substituents that modulate biological activity .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | Anhydrous acetone, K₂CO₃, reflux (5 hr) | Methylated derivative at sulfur | ~75% |
| Benzyl bromide | Dry DMF, room temperature, 12 hr | Benzyl-thioether analog | ~68% |
Mechanistic Insight : The reaction proceeds via nucleophilic displacement, where the sulfur acts as a nucleophile attacking the electrophilic carbon of the alkyl halide .
Oxidation of Thioether to Sulfone
The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which can alter electronic properties and target binding.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 3 hr | Sulfoxide intermediate | Partial conversion |
| mCPBA | CH₂Cl₂, 0°C to RT, 12 hr | Sulfone derivative | Quantitative yield under inert gas |
Research Note : Sulfone derivatives of related compounds show enhanced metabolic stability compared to thioethers.
Hydrolysis of Acetamide Group
The acetamide side chain undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid or amine derivatives.
| Conditions | Reagent | Product | Application |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | Hydrochloric acid | Carboxylic acid derivative | Precursor for further functionalization |
| NaOH (10%), ethanol | Sodium hydroxide | Free amine | Used in coupling reactions |
Structural Impact : Hydrolysis modifies hydrogen-bonding capacity, influencing interactions with biological targets.
Electrophilic Substitution on the Furan Ring
The furan moiety participates in electrophilic substitution, though steric hindrance from the adjacent thieno-triazole system may limit reactivity.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | 0–5°C, 2 hr | 5-Nitro-furan derivative |
| Sulfonation | SO₃ in H₂SO₄ | RT, 4 hr | Sulfonated furan analog |
Key Finding : Nitration at the 5-position of the furan ring is favored due to electronic directing effects.
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring allows nucleophilic substitution under harsh conditions, though reactivity is limited compared to simpler heterocycles.
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, 120°C, 24 hr | Amino-substituted pyrimidine derivative |
| Thiols | EtOH, K₂CO₃, reflux, 10 hr | Thioether-linked analog |
Challenges : Steric bulk from the fused triazole ring reduces accessibility to reactive sites.
Cyclization Reactions
Under dehydrating conditions, the acetamide side chain may cyclize with adjacent functional groups, forming additional rings.
| Reagent | Conditions | Product |
|---|---|---|
| PCl₅ | Toluene, reflux, 6 hr | Oxazole-fused derivative |
| POCl₃ | 80°C, 3 hr | Pyridine-linked macrocycle |
Application : Cyclized analogs exhibit improved binding affinity in related thieno-triazolo-pyrimidines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrimidine Derivatives
EP 4374877 A2 Compounds (Patent, 2024)
The European patent describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...carboxamide, which share a triazolo-pyrimidine core but differ in substituents:
- Key Differences: Replacement of the thieno ring with a pyrrolo-pyridazine system. Inclusion of trifluoromethyl and morpholine groups, enhancing metabolic stability and solubility. Use of carboxamide instead of thioacetamide linkages.
- Implications : The trifluoromethyl group in the patent compound may improve target affinity in kinase inhibition, while the thioacetamide in the target compound could enhance radical scavenging or metal-binding properties .
Flumetsulam (Pesticide Glossary, 2001)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide ) is a herbicide with a triazolo-pyrimidine backbone.
Acetamide-Containing Analogues
Oxadixyl (Pesticide Glossary, 2001)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide ) is a fungicide with an acetamide group.
- Key Differences: Oxazolidinyl ring vs. thieno-triazolo-pyrimidine core. Methoxy substituent vs. furan-2-ylmethyl.
- Implications : The methoxy group in oxadixyl enhances systemic mobility in plants, whereas the furan in the target compound may increase reactivity toward electrophilic targets .
Pharmacopeial Amides (PF 43(1), 2017)
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature complex acetamide side chains.
- Key Differences :
- Stereochemically defined hexanamide backbone vs. planar heterocyclic core.
- Hydroxy and diphenyl groups vs. thio-linked p-tolyl.
- Implications: The stereochemistry in pharmacopeial compounds likely enhances target specificity (e.g., enzyme inhibition), while the thieno-triazolo-pyrimidine core may favor broad-spectrum activity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~495 | 3.2 | 2 | 8 |
| EP 4374877 A2 Compound 1 | ~650 | 4.5 | 3 | 10 |
| Flumetsulam | ~345 | 1.8 | 2 | 6 |
| Oxadixyl | ~279 | 2.5 | 1 | 5 |
Research Findings and Implications
- Bioactivity: The thieno-triazolo-pyrimidine core may offer broader bioactivity than simpler triazolo-pyrimidines (e.g., flumetsulam), as fused heterocycles often improve target engagement .
- Metabolism : The thioacetamide group in the target compound could reduce metabolic clearance compared to oxadixyl’s methoxy group, which is prone to oxidative degradation .
- Synthetic Complexity : The furan-2-ylmethyl and thioacetamide groups may pose challenges in regioselective synthesis compared to EP 4374877 A2 compounds, which use modular carboxamide linkages .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this thieno-triazolo-pyrimidine derivative?
The synthesis typically involves constructing the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by introducing substituents via nucleophilic substitution or coupling reactions. A validated approach includes reacting thiol-containing intermediates (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with chloroacetamide derivatives under reflux in ethanol with aqueous KOH (1–2 hours). Post-reaction, the product is isolated via precipitation, washed, and recrystallized .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regiochemistry.
- High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for research-grade material).
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What preliminary biological screening assays are recommended for this compound?
Initial evaluations often focus on:
- Anti-inflammatory activity : Carrageenan-induced paw edema or anti-exudative assays in rodent models.
- Antimicrobial testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity profiling : MTT assays on human cell lines to establish safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Systematic optimization using Design of Experiments (DoE) is effective. Variables include:
- Solvent polarity (e.g., ethanol vs. DMF).
- Reaction temperature (reflux vs. microwave-assisted heating).
- Molar ratios of thiol intermediate to chloroacetamide (1:1.2–1.5 molar excess improves yields).
- Catalyst screening : Bases like K₂CO₃ or Et₃N may enhance substitution kinetics .
Q. How should researchers resolve contradictory biological activity data across studies?
Contradictions often arise from:
- Purity discrepancies : Re-analyze compounds via HPLC to rule out impurities.
- Assay variability : Standardize protocols (e.g., consistent cell lines, inoculum sizes).
- Structural confirmation : Re-examine NMR/MS data to ensure correct regiochemistry (e.g., thioacetamide vs. sulfonyl linkage).
- Dose-response studies : Establish EC₅₀/IC₅₀ curves to clarify potency trends .
Q. What structural modifications are prioritized in SAR studies to enhance bioactivity?
Focus on:
- Furan moiety replacement : Substitute with pyridine or benzofuran to modulate lipophilicity.
- Acetamide tail optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the p-tolyl ring.
- Thioether linker variation : Test sulfone or sulfonamide analogs for improved metabolic stability .
Q. What safety protocols are essential when handling this compound in the lab?
Critical precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Emergency measures : Immediate rinsing for eye/skin contact and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
